molecular formula C10H16Cl2N2O3 B1522981 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride CAS No. 1258650-94-0

3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride

Cat. No. B1522981
CAS RN: 1258650-94-0
M. Wt: 283.15 g/mol
InChI Key: RUKLPZDLFIVLSX-UHFFFAOYSA-N
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Description

3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride, also known as 3-PMF, is an organic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 140-144°C and a molecular weight of 217.14 g/mol. 3-PMF is a versatile compound and has been used in various areas of research, such as organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Antibacterial Agents

The furan nucleus is a critical component in the development of new antibacterial drugs. 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride has been studied for its potential to combat microbial resistance, which is a growing global issue. The compound’s structure allows for the synthesis of novel furan derivatives with significant antibacterial activity against both gram-positive and gram-negative bacteria .

Sustainable Chemicals

Furans and their derivatives, including 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride , are considered sustainable chemicals. They offer a green alternative to petroleum-derived chemicals and are used in various industries, such as textiles, coatings, and polymers, due to their unique properties .

Antimicrobial Resistance Research

The compound is utilized in research focused on overcoming antimicrobial resistance. By studying its interaction with bacterial strains, researchers can develop new strategies to treat infections that are resistant to current medications .

Biological Activity Profiling

In medicinal chemistry, the compound is used to profile the biological activity of new drug candidates. Its furan core is associated with a wide range of pharmacological effects, which makes it an important tool in drug discovery .

Material Science

Due to its unique chemical structure, 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride is explored in material science for the development of new materials with specific properties, such as enhanced durability or biodegradability .

Chemical Synthesis

The compound is a key intermediate in the synthesis of complex organic molecules. Its reactivity allows chemists to construct diverse molecular architectures, which are essential in the development of new chemical entities .

Analytical Chemistry

In analytical chemistry, 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride is used as a calibration standard. It helps in the accurate quantification of substances in complex mixtures, ensuring the precision of analytical results .

properties

IUPAC Name

3-(piperazin-1-ylmethyl)furan-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.2ClH/c13-10(14)9-8(1-6-15-9)7-12-4-2-11-3-5-12;;/h1,6,11H,2-5,7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKLPZDLFIVLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(OC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride
Reactant of Route 2
3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride
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3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride
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3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride
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3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride
Reactant of Route 6
3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride

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